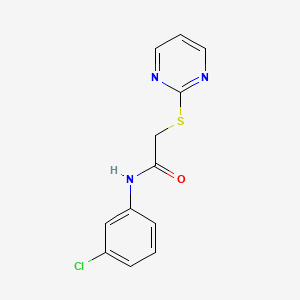

N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Description

N-(3-Chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a sulfur-containing acetamide derivative with a 3-chlorophenyl group and a pyrimidine ring linked via a sulfanyl bridge. Its molecular formula is C₁₂H₁₂ClN₅OS, and it crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 18.220 Å, b = 8.1180 Å, c = 19.628 Å, and β = 108.76° . The molecule adopts a folded conformation stabilized by an intramolecular N–H⋯N hydrogen bond between the pyrimidine ring and the acetamide group .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-pyrimidin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3OS/c13-9-3-1-4-10(7-9)16-11(17)8-18-12-14-5-2-6-15-12/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDUNMLRTRDQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:

Formation of the pyrimidin-2-ylsulfanyl intermediate: This can be achieved by reacting pyrimidine-2-thiol with an appropriate halogenated compound under basic conditions.

Coupling with 3-chlorophenyl acetamide: The intermediate is then coupled with 3-chlorophenyl acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyrimidin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.

Substitution: The chlorine atom in the chlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved could include those related to oxidative stress, inflammation, or signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position on the Aromatic Ring

N-(2-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (ARARUI)

- Molecular Formula : C₁₂H₁₂ClN₅OS (same as the 3-chloro analogue)

- Structural Differences : The chlorine substituent is at the ortho position (2-chlorophenyl) instead of meta (3-chlorophenyl).

- Dihedral Angle : The pyrimidine and benzene rings are inclined by 67.84° , significantly larger than the 42.25° observed in the 3-chloro derivative . This difference alters molecular planarity and may affect packing efficiency or intermolecular interactions.

- Hydrogen Bonding : Both compounds exhibit intramolecular N–H⋯N bonds, but the 2-chloro derivative shows weaker intermolecular interactions due to steric hindrance from the ortho chlorine .

Heterocyclic Ring Modifications

2-(3-Chlorophenyl)-N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)Acetamide

- Molecular Formula : C₁₀H₈ClN₃OS₂

- Structural Differences : Replaces the pyrimidine ring with a 1,3,4-thiadiazole ring containing a mercapto (–SH) group.

- Physicochemical Properties :

- Reactivity : The –SH group enhances nucleophilicity, making this compound more reactive in thiol-disulfide exchange reactions compared to pyrimidine analogues .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Chlorophenyl)Acetamide

Substituent Variations on the Pyrimidine Ring

N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide

- Molecular Formula : C₁₂H₁₂ClN₅OS

- Key Feature: The pyrimidine ring has 4,6-diamino substituents, enabling additional hydrogen bonding.

- Crystal Structure : Exhibits two independent molecules (A and B) in the asymmetric unit with dihedral angles of 59.70° and 62.18° between pyrimidine and benzene rings .

N-(4-Chlorophenyl)-2-[4-(3-Chloro-5-Trifluoromethylpyridin-2-yl)Pyrimidin-2-ylsulfanyl]Acetamide

Benzene Ring Analogues

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-Chlorophenyl)Acetamide

- Molecular Formula : C₁₅H₁₂ClN₃OS

- Structural Differences : Replaces pyrimidine with a benzimidazole ring.

Key Findings and Trends

Substituent Position : Chlorine at the meta position (3-chloro) reduces steric hindrance compared to ortho (2-chloro), leading to smaller dihedral angles and enhanced molecular planarity .

Heterocyclic Rings : Pyrimidine derivatives generally exhibit higher symmetry and predictable hydrogen bonding, whereas thiadiazole or benzothiazole analogues offer enhanced reactivity or electronic diversity .

Synthetic Methods : Microwave-assisted synthesis improves reaction efficiency (e.g., 48% yield in 5 minutes) compared to traditional methods .

Biological Activity

N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of increasing interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorophenyl group, a pyrimidine moiety, and a sulfanyl functional group. The presence of these groups contributes to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation and substitution, which may enhance its pharmacological properties.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby altering enzyme function. This interaction could influence pathways related to oxidative stress, inflammation, or signal transduction.

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antioxidant properties. This can be attributed to the presence of the pyrimidine and sulfanyl groups, which may scavenge free radicals and reduce oxidative stress in biological systems. Additionally, the compound has shown promise in modulating inflammatory responses, potentially making it beneficial for conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have demonstrated efficacy against various cancer cell lines. For instance, derivatives of pyrimidine have been reported to inhibit the growth of colon carcinoma cells . The presence of the chlorophenyl group is believed to enhance the cytotoxic potential against cancer cells by affecting cell cycle regulation and apoptosis pathways.

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit specific cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values lower than those of standard chemotherapy agents like doxorubicin in certain assays . This suggests that further exploration into its structure-activity relationship (SAR) could yield more potent derivatives.

Animal Models

Research involving animal models has demonstrated the compound's potential efficacy in reducing seizure activity in models of epilepsy. Initial anticonvulsant screening indicated that modifications in the substituents at the 3-position of the anilide moiety significantly impacted its activity . This highlights the importance of chemical structure in determining biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chlorophenyl)-2-(pyrimidin-2-ylthio)acetamide | Thioether linkage | Moderate anticancer activity |

| N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfonyl)acetamide | Sulfonyl group | Enhanced enzyme inhibition |

The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially conferring distinct biological activities.

Q & A

Q. What are the key methods for synthesizing N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between pyrimidin-2-thiol derivatives and chlorophenyl acetamide precursors. For example, analogous structures (e.g., N-(2-chlorophenyl) derivatives) are prepared by reacting 4,6-dimethylpyrimidin-2-thiol with 2-chlorophenyl carbamic chloride under reflux in anhydrous acetone . Key factors include solvent choice (polar aprotic solvents enhance reactivity), reaction time (12–24 hours), and temperature (60–80°C). Purification via column chromatography or recrystallization is critical to isolate the product .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For N-(3-chlorophenyl) derivatives, monoclinic systems (space group P2₁/c) are common, with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76° . The SHELX suite (e.g., SHELXS97 for solving, SHELXL2016 for refining) is widely used for structure determination . Data collection employs Bruker SMART APEXII diffractometers with multi-scan absorption corrections (e.g., SADABS) .

Q. What intramolecular interactions stabilize the conformation of this compound?

Intramolecular N–H⋯N hydrogen bonds between the pyrimidine amino group and the acetamide carbonyl oxygen are critical. These interactions fold the molecule, as seen in analogous structures where the dihedral angle between pyrimidine and chlorophenyl rings ranges from 42° to 67° . Such folding reduces steric hindrance and enhances crystallinity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation across related compounds?

Comparative analysis of Cambridge Structural Database (CSD) entries (e.g., ARARUI, 2-chlorophenyl analogues) reveals conformational variability. For example, dihedral angles between aromatic rings vary due to substituent effects (e.g., meta- vs. para-chlorine). Use Mercury or PLATON to overlay structures and identify torsion angle outliers. Statistical tools like Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H⋯Cl vs. π–π stacking) that stabilize specific conformations .

Q. What strategies optimize the refinement of high-Z′ structures (e.g., Z′ = 8) for this compound?

High-Z′ structures (multiple molecules per asymmetric unit) require careful handling of disorder and thermal parameters. In SHELXL2016:

- Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters.

- Use TWIN/BASF commands for twinned data (common in monoclinic systems).

- Validate with Rint (<5%) and goodness-of-fit (S ≈ 1.0) metrics . For example, refinement of This compound achieved R = 0.050 and wR = 0.155 using full-matrix least-squares refinement .

Q. How does substituent position (e.g., 3-chloro vs. 4-chlorophenyl) impact biological activity?

Meta-substitution (3-chloro) alters electronic properties (Hammett σm = 0.37) compared to para-substitution (σp = 0.23), affecting ligand-receptor binding. For example, meta-chloro derivatives exhibit enhanced antimicrobial activity due to increased lipophilicity and improved membrane penetration . Computational docking (AutoDock Vina) and QSAR models can correlate substituent effects with bioactivity .

Methodological Notes

- Data Collection: Use λ = 0.71073 Å (Mo-Kα radiation) for SC-XRD. Ensure Tmin/Tmax > 0.7 to mitigate absorption errors .

- Hydrogen Bonding: Analyze with PLATON or OLEX2. For example, N–H⋯O bonds in this compound have d = 2.08 Å and θ = 158° .

- Synthetic Scale-Up: Replace column chromatography with antisolvent crystallization (e.g., water/ethanol) for gram-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.